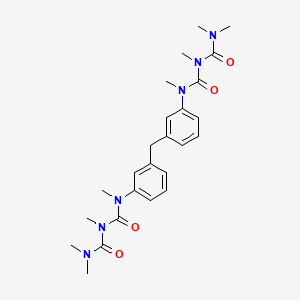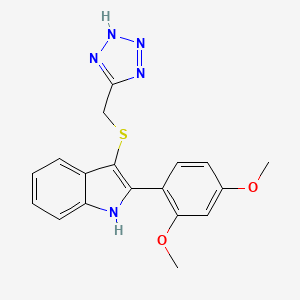
1H-Indole, 2-(2,4-dimethoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(2,4-dimethoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a unique structure with a 2,4-dimethoxyphenyl group and a tetrazol-5-ylmethylthio substituent, making it an interesting subject for chemical and biological research.
Preparation Methods
The synthesis of 1H-Indole, 2-(2,4-dimethoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves multiple steps. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: This step typically involves electrophilic substitution reactions where the indole core reacts with 2,4-dimethoxybenzene under suitable conditions.
Attachment of the Tetrazol-5-ylmethylthio Group: This step involves the nucleophilic substitution reaction where the indole derivative reacts with a tetrazole derivative in the presence of a suitable base.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1H-Indole, 2-(2,4-dimethoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole, 2-(2,4-dimethoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(2,4-dimethoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole, 2-(2,4-dimethoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives:
Properties
CAS No. |
66355-04-2 |
|---|---|
Molecular Formula |
C18H17N5O2S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C18H17N5O2S/c1-24-11-7-8-13(15(9-11)25-2)17-18(26-10-16-20-22-23-21-16)12-5-3-4-6-14(12)19-17/h3-9,19H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
DZTZNFXKUUWTFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


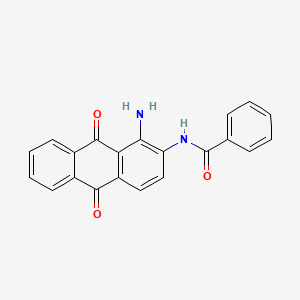
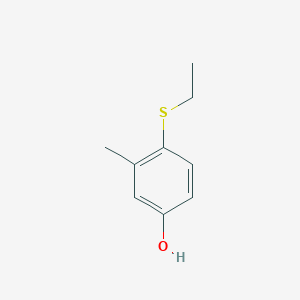
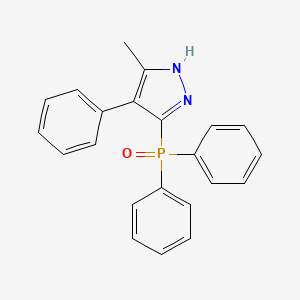



![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)

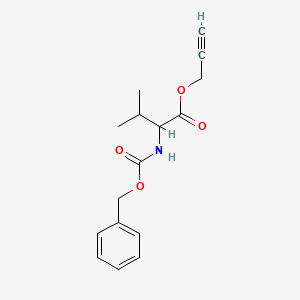

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)


